molecular formula C24H21N3O3 B2551921 N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428359-76-5

N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No. B2551921
CAS RN: 1428359-76-5
M. Wt: 399.45
InChI Key: LXGSOAKYAFGHKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For instance, the Sonogashira cross-coupling reaction is mentioned as a method for synthesizing a compound with a quinoline structure, which is a key feature in the target molecule . This suggests that similar palladium-catalyzed cross-coupling reactions could be employed in the synthesis of N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These methods would likely be applicable to the analysis of the target compound, providing insights into its molecular conformation, electronic structure, and potential sites for reactivity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, acetamide derivatives have been studied for their anticonvulsant properties, which involve interactions with biological receptors . The target compound's reactivity could also be investigated in a similar biological context or for its potential in materials science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds and hydrophobic/hydrophilic areas can affect the solubility and stability of these compounds . The target compound's properties would likely be influenced by its quinoxalinyl and methoxybenzyl groups, which could be analyzed through experimental studies and computational modeling.

Relevant Case Studies

Although no specific case studies are mentioned in the provided papers, the research on related compounds suggests that this compound could be of interest in the development of new pharmaceuticals or dyes. For example, the study of anticonvulsant activities of acetamide derivatives and the synthesis of intermediates for azo disperse dyes provide a context in which the target compound could be relevant.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study on the synthesis of new lipophilic acetamide derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, revealed their promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some analogs exhibited anticancer effects against three cancer lines, suggesting potential applications in developing antimicrobial and anticancer agents (Ahmed et al., 2018).

Photoreactivity and Antioxidant Action

  • Research on capsaicin analogs, including compounds with a structure similar to the target compound, explored their photoreactivity and potential as antioxidants. The study provided insights into the stability of various radicals and the mechanism of antioxidant action in different media, which could be relevant for understanding the scientific applications of N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (Yancheva et al., 2020).

Structural and Fluorescence Studies

  • Another study focused on the structural aspects of similar amide-containing isoquinoline derivatives. The research on their interaction with mineral acids and the resulting fluorescence properties could provide a basis for understanding the structural and fluorescence characteristics of this compound (Karmakar et al., 2007).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)26-23(24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGSOAKYAFGHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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